

Technical Guide to the Physicochemical Properties of (4-Fluorophenyl)aminoacetic Acid

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Compound of Interest	
Compound Name:	[(4-Fluorophenyl)amino](oxo)acetic acid
Cat. No.:	B1287605

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Introduction

This technical guide provides a comprehensive overview of the core physicochemical properties of (4-Fluorophenyl)aminoacetic acid. For clarity, this document focuses on 2-Amino-2-(4-fluorophenyl)acetic acid, a common and synthetically important derivative of glycine, often referred to as 4-Fluorophenylglycine. This non-proteinogenic amino acid is a valuable building block in medicinal chemistry, utilized in the synthesis of various pharmaceutical compounds. Understanding its physicochemical characteristics is paramount for its effective application in drug design, formulation, and development.

This guide summarizes key quantitative data in a structured format, details relevant experimental protocols for property determination, and provides a visualization of the interplay between these properties, which is crucial for drug development.

Core Physicochemical Properties

The fundamental physicochemical properties of 2-Amino-2-(4-fluorophenyl)acetic acid are summarized in the tables below. These parameters are critical in predicting the compound's behavior in biological systems and during the drug development process.

Table 1: General and Physical Properties

Property	Value	Reference
Systematic Name	2-Amino-2-(4-fluorophenyl)acetic acid	N/A
Synonyms	4-Fluorophenylglycine, DL-4-Fluorophenylglycine	[1]
CAS Number	7292-73-1	[1]
Molecular Formula	C ₈ H ₈ FNO ₂	[1]
Molecular Weight	169.16 g/mol	[1]
Appearance	White to off-white or pale yellow powder	[1] [2]
Melting Point	≥300 °C (decomposes)	[1]

Table 2: Solubility and Partitioning Properties

Property	Value	Reference
Water Solubility	Sparingly soluble.	General observation for similar amino acids.
LogP (calculated)	0.9101	N/A
pK _{a1} (α-carboxyl group, predicted)	1.90 ± 0.10	[1] [2]
pK _{a2} (α-amino group, estimated)	~9-10	[3] [4]
Topological Polar Surface Area (TPSA)	63.32 Å ²	N/A

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and a representative synthetic route are provided below.

Synthesis of 2-Amino-2-(4-fluorophenyl)acetic acid via Strecker Synthesis

The Strecker synthesis is a classic and versatile method for the preparation of α -amino acids.

[5][6][7]

Reaction Scheme:

4-Fluorobenzaldehyde + NH₃ + HCN → 2-Amino-2-(4-fluorophenyl)acetonitrile → 2-Amino-2-(4-fluorophenyl)acetic acid

Materials:

- 4-Fluorobenzaldehyde
- Ammonium chloride (NH₄Cl)
- Sodium cyanide (NaCN)
- Ammonia solution (aqueous)
- Hydrochloric acid (HCl)
- Methanol
- Water

Procedure:

- Formation of the α -Aminonitrile:
 - In a well-ventilated fume hood, dissolve 4-fluorobenzaldehyde and ammonium chloride in aqueous methanol.
 - Cool the mixture in an ice bath.
 - Slowly add a solution of sodium cyanide in water to the cooled mixture while maintaining the temperature below 10 °C.

- Stir the reaction mixture at room temperature for several hours to overnight. The formation of the α -aminonitrile precipitate may be observed.
- Collect the precipitate by filtration and wash with cold water.
- Hydrolysis of the α -Aminonitrile:
 - Suspend the crude α -aminonitrile in concentrated hydrochloric acid.
 - Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).
 - Cool the reaction mixture to room temperature.
 - Neutralize the solution with a base (e.g., concentrated ammonia solution) to the isoelectric point of the amino acid to induce precipitation.
 - Collect the crystalline product by filtration, wash with cold water, followed by a small amount of cold ethanol.
 - Dry the final product under vacuum.

Determination of Melting Point

The melting point is a crucial indicator of purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Thermometer

Procedure:

- Finely powder a small amount of the dry sample.

- Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
- Then, decrease the heating rate to 1-2 °C per minute.
- Record the temperature at which the first liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2).
- The melting point is reported as the range $T_1 - T_2$. For pure compounds, this range is typically narrow.

Determination of Aqueous Solubility

The shake-flask method is a standard procedure for determining the solubility of a compound.

Materials:

- 2-Amino-2-(4-fluorophenyl)acetic acid
- Distilled or deionized water
- Thermostatically controlled shaker bath
- Centrifuge
- Analytical balance
- UV-Vis spectrophotometer or HPLC

Procedure:

- Add an excess amount of the compound to a known volume of water in a flask.
- Place the flask in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

- After shaking, allow the suspension to settle.
- Centrifuge the suspension to separate the undissolved solid.
- Carefully withdraw a known volume of the supernatant.
- Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC with a calibration curve.
- The solubility is expressed in mg/mL or mol/L.

Determination of pKa

The pKa values can be determined by potentiometric titration.[\[3\]](#)[\[4\]](#)

Apparatus:

- pH meter with a glass electrode
- Burette
- Stir plate and stir bar
- Beaker

Reagents:

- A precisely weighed sample of 2-Amino-2-(4-fluorophenyl)acetic acid
- Standardized hydrochloric acid solution (e.g., 0.1 M)
- Standardized sodium hydroxide solution (e.g., 0.1 M)
- Deionized water (CO₂-free)

Procedure:

- Dissolve the amino acid in a known volume of deionized water.

- If necessary, first titrate the solution with the standardized HCl solution to fully protonate the amino acid.
- Then, titrate the protonated amino acid solution with the standardized NaOH solution, adding the titrant in small, known increments.
- Record the pH of the solution after each addition of NaOH.
- Plot the pH of the solution versus the volume of NaOH added to generate a titration curve.
- The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest portions of the curve). The first midpoint corresponds to pK_{a1} (carboxyl group), and the second midpoint corresponds to pK_{a2} (amino group).

Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.

Materials:

- 2-Amino-2-(4-fluorophenyl)acetic acid
- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)
- Separatory funnel
- Shaker
- Centrifuge
- Analytical method for quantification (e.g., HPLC-UV)

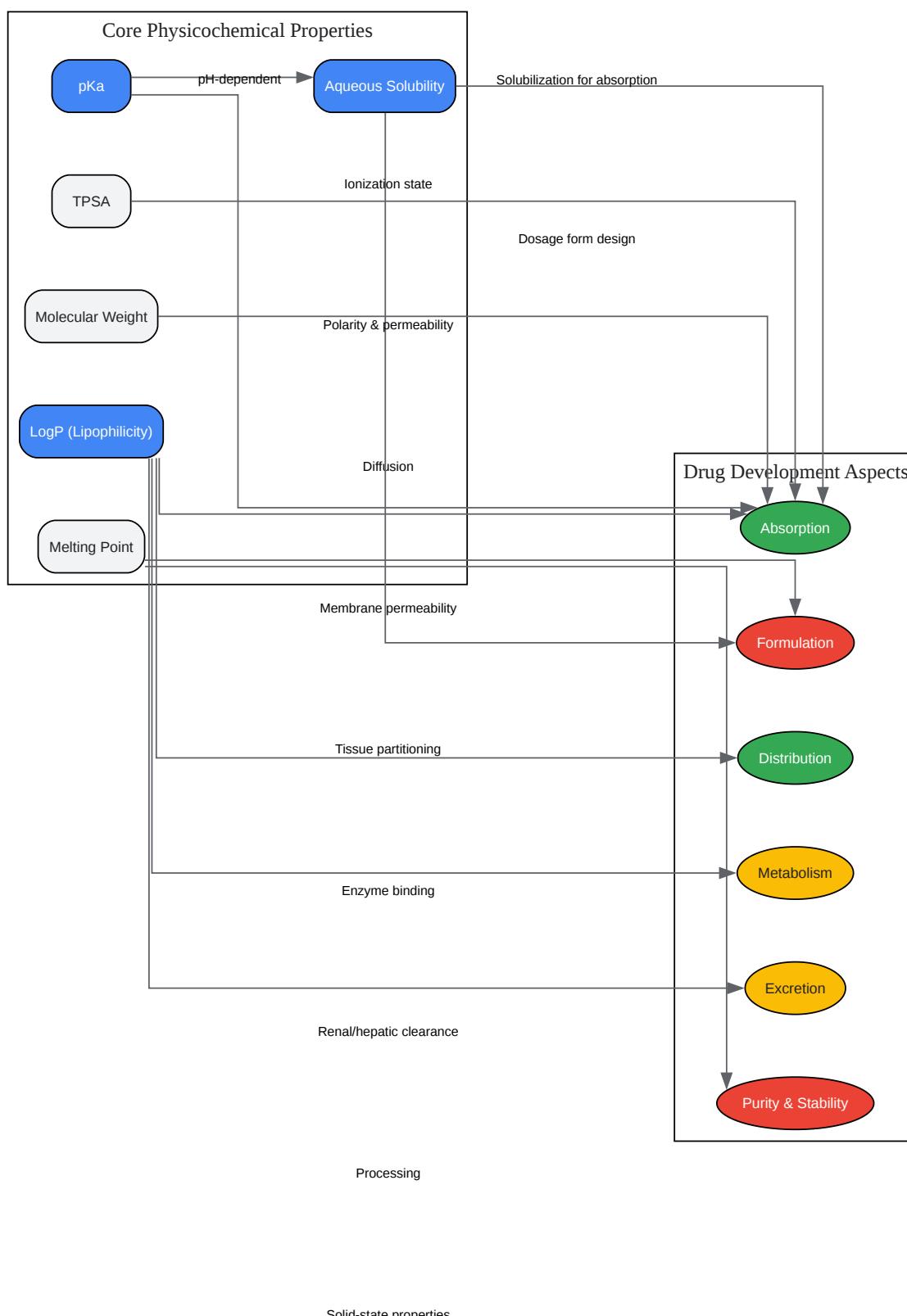
Procedure:

- Prepare a stock solution of the compound in either water or n-octanol.

- Add a known volume of the stock solution to a separatory funnel containing known volumes of both n-octanol and water.
- Shake the funnel for a sufficient time to allow for partitioning equilibrium to be established (e.g., 1-2 hours).
- Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.
- Carefully separate the aqueous and n-octanol layers.
- Determine the concentration of the compound in each phase using a suitable analytical technique.
- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- $\text{Log}P$ is the base-10 logarithm of P .

Visualization of Physicochemical Property Interrelationships

The following diagram illustrates the logical relationships between the core physicochemical properties of an active pharmaceutical ingredient (API) like 2-Amino-2-(4-fluorophenyl)acetic acid and their impact on key aspects of drug development.



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Caption: Interplay of physicochemical properties and their influence on drug development.

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